1-Bromomethyl-o-carborane

Description

Significance of o-Carboranes in Contemporary Chemical Research

o-Carboranes, with the chemical formula C₂B₁₀H₁₂, are icosahedral cage compounds composed of ten boron atoms and two adjacent carbon atoms. nih.gov Often regarded as three-dimensional analogues of benzene, these clusters possess distinctive properties such as high thermal and chemical stability, hydrophobicity, and three-dimensional aromaticity. nih.govresearchgate.netbohrium.comnih.gov These characteristics have made them invaluable building blocks in diverse areas of scientific inquiry. nih.govresearchgate.net

In medicinal chemistry, the high boron content of carboranes makes them ideal candidates for Boron Neutron Capture Therapy (BNCT), an experimental cancer treatment. nih.govacs.org They also act as unique pharmacophores and hydrophobic scaffolds for designing novel therapeutic agents that can target various receptors and enzymes. nih.gov

In materials science, the rigidity and stability of the carborane cage are exploited to create robust polymers and materials resistant to heat and harsh environments. lookchem.comacs.orgnih.gov Their incorporation into polymer backbones can enhance thermal stability and tune electronic and optical properties, leading to applications in optoelectronics and as ceramic precursors. acs.orgnih.govresearchgate.net Furthermore, their unique structure is utilized in the design of supramolecular assemblies and nanomaterials. researchgate.netchemistryviews.org

In organometallic and coordination chemistry, carboranes serve as versatile ligands for transition metals. researchgate.netchemistryviews.org The functionalization of carborane cages, particularly through selective B-H bond activation, has opened new avenues for creating novel catalysts and functional molecules. nih.govchemistryviews.orgsioc-journal.cnacs.org

Overview of Halogenated Carborane Derivatives

Halogenated carborane derivatives are compounds where one or more hydrogen atoms on the carborane cage are replaced by halogen atoms (F, Cl, Br, I). The introduction of halogens significantly modifies the electronic properties of the carborane cluster and provides reactive sites for further functionalization. chemistryviews.orgnih.gov

The method of halogenation and the position of the halogen atom on the cage are crucial. Electrophilic halogenation, often mediated by a Lewis acid, typically occurs at the boron vertices with the highest electron density, such as B(9) and B(12) in o-carborane (B102288). scielo.br For instance, practical, metal-free methods have been developed for the selective B(9)–H halogenation of o-carboranes using N-haloamides. chemistryviews.org Conversely, functionalization at the most electron-deficient positions, like B(3) and B(6), often requires indirect methods. scielo.brresearchgate.net

Halogenated carboranes are important intermediates in synthesis. The halogen atom can be replaced through various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the attachment of a wide range of organic and inorganic moieties to the boron cage, creating a diverse library of functionalized carboranes for applications in medicine and materials science. researchgate.netnih.govmdpi.com The study of halogen bonding in the crystal structures of these derivatives is also an active area of research, revealing how these interactions influence their solid-state packing. nih.govmdpi.com

Research Trajectory of 1-Bromomethyl-o-carborane

This compound has emerged as a key synthon for introducing the o-carboranylmethyl group into various molecular architectures. While alkyl halides are typically versatile starting materials, the strong electron-withdrawing nature of the o-carborane-1-yl group makes the bromine atom in this compound relatively unreactive towards classical nucleophilic substitution. rsc.org

A significant breakthrough in its application was the development of metal-catalyzed cross-coupling reactions. Research has shown that this compound can be effectively coupled with various Grignard reagents in the presence of a nickel catalyst. researchgate.netalfachemch.com This method provides an efficient route to synthesize a range of mono-substituted o-carboranes under mild conditions, which is valuable for creating functional boron cluster compounds for medicinal and materials chemistry. researchgate.netalfachemch.com

Another important reaction pathway involves the formation of a Grignard reagent from this compound itself by reacting it with magnesium. ineosopen.org This carboranyl Grignard reagent, 1-(bromomagnesiummethyl)-o-carborane, can then react with various electrophiles, such as organoalkoxysilanes, to produce silylmethyl-o-carborane derivatives. ineosopen.org

More recently, this compound has been utilized as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgnih.govtandfonline.com This has enabled the synthesis of well-defined polymers containing pendant carborane cages, which are investigated for applications ranging from heat-resistant materials to drug delivery systems. nih.govtandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19496-84-5 | biosynth.com |

| Molecular Formula | C₃H₁₃B₁₀Br | biosynth.comcymitquimica.com |

| Molecular Weight | 237.15 g/mol | biosynth.comcymitquimica.com |

| Appearance | White to off-white solid |

| Purity | Min. 95% | cymitquimica.com |

Table 2: Selected Research Findings on this compound

| Research Area | Finding | Significance | Reference(s) |

|---|---|---|---|

| Cross-Coupling Reactions | Efficient nickel-catalyzed cross-coupling with various alkyl and aryl Grignard reagents. | Provides a general method for constructing diverse mono-substituted o-carborane derivatives in good to excellent yields. | researchgate.netalfachemch.comacs.org |

| Grignard Reagent Synthesis | Reaction with magnesium in diethyl ether yields 1-(bromomagnesiummethyl)-o-carborane. | Creates a carborane-based Grignard reagent for further reactions with electrophiles, such as organoalkoxysilanes (yields up to 85-95%). | ineosopen.org |

| Polymer Chemistry | Used as an initiator for Atom Transfer Radical Polymerization (ATRP) of monomers like methyl methacrylate (B99206) (MMA). | Enables the synthesis of polymers with pendant carborane groups and controlled molecular weights, with dispersities as low as 1.17. | acs.orgnih.govtandfonline.com |

| Synthetic Utility | Acts as a key building block for introducing the o-carborane moiety. | Facilitates the development of new materials and potential pharmaceutical compounds due to the unique properties of the carborane cage. | lookchem.comcymitquimica.com |

Properties

InChI |

InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWVRXIARQXIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

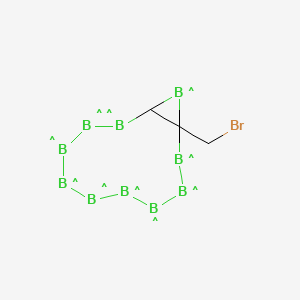

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3B10Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19496-84-5 | |

| Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl O Carborane

Precursor Synthesis and Carborane Cage Formation Strategies

The foundational structure of 1-bromomethyl-o-carborane is the ortho-carborane (1,2-dicarba-closo-dodecaborane) cage. The most prevalent strategy for constructing this icosahedral cluster involves the reaction of decaborane(14) (B₁₀H₁₄) with an alkyne. wikipedia.orgchemrxiv.org This process typically occurs in two main stages.

First, decaborane(14) is reacted with a Lewis base, such as a dialkyl sulfide (B99878) (e.g., diethyl sulfide, SEt₂), to form a more stable adduct, B₁₀H₁₂(SEt₂)₂. wikipedia.org This step makes the boron cluster more amenable to reaction with the alkyne.

Stage 1: Adduct Formation B₁₀H₁₄ + 2 SEt₂ → B₁₀H₁₂(SEt₂)₂ + H₂ wikipedia.org

In the second stage, this adduct reacts with acetylene (B1199291) (C₂H₂) or a substituted alkyne, which serves as the source for the two carbon atoms that will be incorporated into the cage. wikipedia.org This reaction closes the icosahedral cage, yielding the o-carborane (B102288) structure.

Stage 2: Cage Formation B₁₀H₁₂(SEt₂)₂ + C₂H₂ → C₂B₁₀H₁₂ + 2 SEt₂ + H₂ wikipedia.org

The use of substituted acetylenes can be more convenient than gaseous acetylene. wikipedia.org The resulting C-substituted o-carboranes can then undergo further reactions to yield the desired functional groups. This fundamental approach provides the essential C₂B₁₀ icosahedral core required for the subsequent synthesis of this compound. wikipedia.orgchemrxiv.org

Carbon-Cage Bromomethylation Pathways

Once the o-carborane cage is formed, the next step is the introduction of the bromomethyl (-CH₂Br) group onto one of the cage carbon atoms. The C-H bonds of o-carborane are weakly acidic and can be deprotonated, making them accessible for functionalization through the methods of organic chemistry. mdpi.com This functionalization is typically achieved through multi-step pathways involving lithiated intermediates rather than direct, single-step bromomethylation.

Direct, one-step bromomethylation of the unsubstituted o-carborane cage is not a commonly reported or straightforward pathway. Instead, direct bromination is a well-established method for functionalizing the boron vertices of the carborane cage, particularly at the 9- and 12-positions, which are most distant from the carbon atoms. mdpi.commdpi.com For instance, the reaction of o-carborane with bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) leads to the formation of 9-bromo-o-carborane and subsequently 9,12-dibromo-o-carborane. mdpi.com

A more relevant direct approach involves the radical bromination of a precursor, 1-methyl-o-carborane (B579738). This method parallels the benzylic bromination of toluene (B28343) and its derivatives. The synthesis of this compound can be achieved by treating 1-methyl-o-carborane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Table 1: Direct Bromination of 1-methyl-o-carborane

| Precursor | Reagents | Product |

|---|

This pathway is contingent on the prior synthesis of 1-methyl-o-carborane, which itself is typically prepared via lithiation of o-carborane and subsequent reaction with a methylating agent (e.g., methyl iodide).

The most versatile and widely employed strategy for synthesizing C-functionalized carboranes, including this compound, relies on lithiation. The C-H protons of o-carborane are its most acidic sites and can be readily removed by strong bases like organolithium reagents, such as n-butyllithium (n-BuLi). wikipedia.orgacs.org

The initial step is the monolithiation of o-carborane, typically performed in a dry solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (-78 °C). acs.orgnih.gov

Step 1: Monolithiation C₂B₁₀H₁₂ + n-BuLi → Li[C₂B₁₀H₁₁] + BuH wikipedia.org

The resulting 1-lithio-o-carborane is a powerful nucleophile that can react with various electrophiles. A common and effective route to this compound proceeds through the synthesis of an intermediate, 1-hydroxymethyl-o-carborane. This is achieved by reacting the lithiated carborane with an electrophile like formaldehyde (B43269) (often from paraformaldehyde) or ethylene (B1197577) oxide. nih.gov

Step 2a: Hydroxymethylation Li[C₂B₁₀H₁₁] + (CH₂O)n → 1-HOCH₂-C₂B₁₀H₁₁ (after acidic workup) nih.gov

Finally, the hydroxyl group of 1-hydroxymethyl-o-carborane is converted to a bromide. This transformation is a standard organic reaction and can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Step 3: Bromination of Alcohol 1-HOCH₂-C₂B₁₀H₁₁ + PBr₃ → 1-BrCH₂-C₂B₁₀H₁₁

This multi-step, lithiation-mediated pathway is highly reliable and allows for the synthesis of the target compound from the parent o-carborane. nih.gov Furthermore, the lithiated intermediate, 1-bromomethyl-2-lithio-o-carborane, can be generated from this compound itself using lithium diisopropylamide at low temperatures, allowing for further derivatization at the second carbon position. researchgate.net

Optimization of Reaction Conditions and Yields

For the lithiation of o-carborane, reaction conditions are critical. The use of a stoichiometric amount of n-BuLi at low temperatures (typically -78 °C) in an inert solvent like THF is crucial to ensure selective monolithiation and prevent side reactions or the formation of the dilithiated species. acs.org Reaction times for lithiation are generally around 2 hours at low temperature before the addition of the electrophile. acs.org

The subsequent reaction with an electrophile, such as paraformaldehyde for hydroxymethylation, also requires controlled conditions to maximize the yield. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. acs.org

The final bromination of 1-hydroxymethyl-o-carborane to yield this compound is a key step where optimization can significantly impact the final yield and purity. The choice of brominating agent and reaction solvent is important.

Table 2: Example Reaction Conditions and Yields for Lithiation-Mediated Synthesis

| Step | Reactants | Reagents/Solvent | Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | o-carborane | n-BuLi / Hexane | 0 °C | 1-Lithio-o-carborane | Not Isolated |

| 2 | 1-Lithio-o-carborane | Ethylene Oxide (Oxirane) | 0 °C | 1-Hydroxymethyl-o-carborane | 45% nih.gov |

| 3 | 1-Hydroxymethyl-o-carborane | CrO₃, Acetone, AcOH, H₂O | Room Temperature | 1-Carboxy-o-carborane | 69% nih.gov |

Note: The table above shows yields for related functionalizations from a common intermediate, illustrating typical efficiencies for these transformations. The direct conversion of the hydroxymethyl intermediate to the bromomethyl derivative follows standard organic procedures.

The purification of the final product, this compound, is also a critical factor. Like many carborane derivatives, purification often involves column chromatography or crystallization to separate the desired product from isomers and unreacted starting materials. mdpi.com For example, in the synthesis of B-halogenated carboranes, fractional crystallization was necessary to obtain a pure product, with yields for the pure compound being significantly lower than the crude yield (e.g., 22% final yield from a 93% crude yield for 9,12-dibromo-o-carborane). mdpi.com Similar considerations apply to the purification of C-functionalized derivatives.

Chemical Reactivity and Functionalization of 1 Bromomethyl O Carborane

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C(1)-CH₂-Br moiety in 1-bromomethyl-o-carborane is susceptible to nucleophilic substitution, similar to benzylic halides, due to the stabilization of the transition state by the adjacent carborane cage. The bromine atom, being a good leaving group, is readily displaced by a range of nucleophiles, typically via an SN2 mechanism. This allows for the straightforward introduction of various functional groups at the methyl position.

Key examples of nucleophilic substitution at the bromomethyl group include reactions with iodide, azide, and triphenylphosphine.

Reaction with Iodide: In a classic Finkelstein reaction, this compound can be converted to 1-iodomethyl-o-carborane. This is an equilibrium process driven to completion by using a salt like sodium iodide in a solvent such as acetone, where the resulting sodium bromide is insoluble and precipitates out of the solution, shifting the equilibrium towards the iodinated product. csbsju.edu

Reaction with Azide: The synthesis of 1-azidomethyl-o-carborane is achieved by treating this compound with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent. khanacademy.orgscispace.com The azide ion is a potent nucleophile that efficiently displaces the bromide, yielding the corresponding organic azide. scispace.com These carboranyl azides are valuable precursors for synthesizing amines via reduction or for use in copper-catalyzed azide-alkyne cycloaddition ("click") chemistry. khanacademy.orgscispace.com

Reaction with Triphenylphosphine: this compound reacts with triphenylphosphine (PPh₃) to form the corresponding phosphonium salt, (o-carboran-1-ylmethyl)triphenylphosphonium bromide. gla.ac.ukresearchgate.net This reaction is analogous to the formation of Wittig reagents from alkyl halides. researchgate.net The resulting phosphonium salt is a stable crystalline solid and a key intermediate for introducing the carboranylmethyl moiety into other molecules via the Wittig reaction. A related triflate derivative, 1-trifluoromethanesulfonylmethyl-o-carborane, has been shown to react readily with PPh₃ to yield the phosphonium salt, demonstrating the high reactivity of the carboranylmethyl system towards such nucleophiles. gla.ac.uk

| Nucleophile | Reagent | Product | Reaction Type |

|---|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | 1-Iodomethyl-o-carborane | Finkelstein Reaction (SN2) |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azidomethyl-o-carborane | Azide Synthesis (SN2) |

| Triphenylphosphine (PPh₃) | Triphenylphosphine | (o-Carboran-1-ylmethyl)triphenylphosphonium bromide | Phosphonium Salt Formation (SN2) |

Transition Metal-Catalyzed Cross-Coupling Transformations

Transition metal-catalyzed reactions provide powerful tools for forming new carbon-carbon bonds. While the C(sp³)-Br bond in this compound is generally less reactive in oxidative addition steps compared to aryl or vinyl halides, suitable catalytic systems can effectively promote its participation in cross-coupling transformations.

Nickel catalysts are particularly effective for activating alkyl halides in cross-coupling reactions with Grignard reagents (Kumada coupling). For primary alkyl bromides like this compound, nickel complexes can facilitate the formation of new C-C bonds. A common challenge with alkyl halides is β-hydride elimination from the alkyl-metal intermediate, but this is not a possible pathway for the carboranylmethyl group.

Effective catalytic systems often employ simple nickel(II) salts, such as NiCl₂, which are reduced in situ to the active Ni(0) species by the Grignard reagent. scispace.comnih.gov The addition of π-acceptor ligands, particularly 1,3-dienes like 1,3-butadiene or isoprene, has been shown to be crucial for achieving high yields in the coupling of primary alkyl bromides with alkyl or aryl Grignard reagents. scispace.comnih.govrsc.org These additives are believed to stabilize the Ni(0) intermediate and promote the catalytic cycle over side reactions. scispace.com The steric hindrance of the bulky o-carborane (B102288) cage adjacent to the reaction center is a consideration, but successful couplings have been reported for similarly hindered substrates like neopentyl bromide. nih.gov

Copper-catalyzed cross-coupling reactions also offer a viable method for the functionalization of primary alkyl halides with Grignard reagents. These reactions are often economically and environmentally advantageous compared to palladium- or nickel-based systems. semanticscholar.org Catalysts such as copper(I) iodide (CuI) or copper(II) bromide (CuBr₂) can be employed. researchgate.netnih.gov

The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be critical for the success of copper-catalyzed couplings involving secondary alkyl electrophiles. semanticscholar.org For primary alkyl bromides, the use of additives like 1-phenylpropyne has been shown to remarkably accelerate the reaction, allowing it to proceed efficiently under mild conditions. nih.gov These methods are generally tolerant of a variety of functional groups and provide a direct route to couple the carboranylmethyl unit with diverse alkyl and aryl fragments derived from Grignard reagents. researchgate.netnih.gov

Electrophilic and Radical Functionalization Studies

Direct electrophilic or radical functionalization of the bromomethyl group in this compound is not a commonly reported transformation. The reactivity of this moiety is dominated by the nucleophilic substitution pathway described in section 3.1.

The o-carborane cage is a powerful σ- and π-electron-withdrawing group. This electronic effect significantly deactivates the adjacent methylene (B1212753) (-CH₂-) group towards attack by electrophiles. Consequently, electrophilic substitution at this position is energetically unfavorable.

Radical reactions, such as further halogenation, typically proceed via the abstraction of a hydrogen atom to form a stabilized radical intermediate. csbsju.educhemistrysteps.comchadsprep.com In the case of this compound, there are no hydrogen atoms on the already brominated carbon, precluding this pathway for further substitution at the methyl group. While the C-H bonds on the carborane cage can undergo radical reactions, functionalization of the exocyclic C-Br bond via a radical mechanism is not a typical reaction pathway. The stability of the benzylic-type radical that would be formed by homolytic cleavage of the C-Br bond is significant, but reactions are generally initiated by abstracting a C-H bond, which is absent here. chemistrysteps.commasterorganicchemistry.com

Cage-Selective Functionalization Strategies of o-Carboranes

Beyond the reactivity of the exocyclic substituent, the icosahedral cage of o-carborane itself offers ten B-H vertices for further functionalization. The electronic properties of the cage dictate the regioselectivity of these reactions, with electrophilic attack favoring the boron atoms most distant from the electron-withdrawing carbon atoms.

The boron vertices in o-carborane have differing electron densities. The B(9) and B(12) positions, located at the antipodal position relative to the two carbon atoms, are the most electron-rich and thus most susceptible to electrophilic substitution. khanacademy.org

A facile and highly selective method for the halogenation of o-carboranes at these positions involves the use of N-halosuccinimides (NCS, NBS, NIS) in the presence of a strong Brønsted acid, such as trifluoromethanesulfonic acid (HOTf). chadsprep.comlibretexts.org The acid activates the halogenating agent, greatly increasing its electrophilicity and allowing for the clean and efficient synthesis of 9-halo-o-carboranes and 9,12-dihalo-o-carboranes under mild conditions. chadsprep.comlibretexts.org This strategy can be applied to 1-substituted o-carboranes, directing halogenation to the antipodal B(9) and/or B(12) positions.

Transition metal-catalyzed B-H activation provides an alternative strategy to functionalize other, less reactive boron positions. rsc.orgnih.govrsc.orgresearchgate.net By installing a directing group at the C(1) position, it is possible to achieve regioselective functionalization at specific B-H bonds. For example, a carboxylic acid or picolyl group attached to C(1) can direct a transition metal catalyst (e.g., Pd, Rh, Ir, Ru) to activate the adjacent B(4) and B(5) positions, enabling the introduction of aryl, alkenyl, or other functional groups at these specific vertices. semanticscholar.orgrsc.orgmasterorganicchemistry.com

| Reaction Type | Reagents | Position(s) Functionalized | Key Principle |

|---|---|---|---|

| Electrophilic Halogenation | N-Iodosuccinimide (NIS) + HOTf | B(9), B(12) | Attack at most electron-rich boron vertices. chadsprep.comlibretexts.org |

| Directed B-H Activation | Pd(OAc)₂, Directing Group (e.g., Picolyl) | B(4) | Directing group-assisted metallation. masterorganicchemistry.com |

| Directed B-H Activation | Ru(II) catalyst, Directing Group (e.g., COOH) | B(4) | Post-coordination controlled mono-substitution. semanticscholar.org |

2 "Cage-Walking" Isomerization and Structural Diversification of this compound

The unique three-dimensional structure of carboranes and the distinct reactivity of their carbon and boron vertices make them fascinating building blocks in various fields of chemistry. This compound, in particular, serves as a versatile precursor for the synthesis of a wide array of functionalized carborane derivatives. This section explores the potential for skeletal isomerization, often referred to as "cage-walking," and the extensive structural diversification achievable through the reactivity of this compound.

Isomerization Pathways of the Carborane Cage

The term "cage-walking" has been specifically used to describe the palladium-catalyzed isomerization of B-bromo-meta-carborane, where the bromine substituent migrates around the carborane cage. However, for 1-substituted-o-carboranes, such as this compound, this type of catalytic isomerization has not been extensively documented.

The primary isomerization pathway for the parent o-carborane cage itself is a thermally induced rearrangement. When heated to high temperatures, typically in the range of 400-500°C, the ortho-carborane cage undergoes an irreversible isomerization to the more thermodynamically stable meta-carborane (1,7-dicarba-closo-dodecaborane). Further heating at even higher temperatures (above 600°C) can lead to the formation of the most stable isomer, para-carborane (1,12-dicarba-closo-dodecaborane). This process is believed to proceed through a diamond-square-diamond (DSD) mechanism or other complex rearrangements of the cage vertices. While this thermal isomerization is a fundamental aspect of carborane chemistry, it is a property of the cage itself and not a catalytic "cage-walking" of the substituent. The high temperatures required for this transformation are generally not compatible with many organic functional groups, which would likely lead to decomposition of the bromomethyl moiety.

There is currently a lack of specific research detailing a "cage-walking" isomerization of the bromomethyl group or other substituents on the carbon atom of the o-carborane cage under milder, catalytic conditions. The reactivity of this compound is predominantly centered on the functionalization of the C-H and B-H bonds of the cage and nucleophilic substitution at the bromomethyl group.

Structural Diversification through Functionalization

This compound is a valuable starting material for the synthesis of a diverse range of carborane derivatives. Its chemical reactivity allows for modifications at three key positions: the second cage carbon atom (C2), the ten boron vertices (B1-B10), and the bromomethyl substituent. This versatility enables the construction of complex molecules with tailored properties for applications in materials science, medicinal chemistry, and organometallic chemistry.

The primary routes for the structural diversification of this compound include:

Functionalization of the Cage C-H Bond: The hydrogen atom on the second carbon of the o-carborane cage is acidic and can be readily removed by a strong base, such as n-butyllithium, to form a carbanion. This nucleophilic carboranyl anion can then react with a variety of electrophiles to introduce new substituents at the C2 position.

Functionalization of the Cage B-H Bonds: The ten boron-hydrogen bonds of the carborane cage can undergo substitution reactions, typically through electrophilic substitution or transition metal-catalyzed B-H activation. These reactions allow for the introduction of a wide range of functional groups directly onto the boron cage, although controlling the regioselectivity can be challenging.

Nucleophilic Substitution at the Bromomethyl Group: The bromine atom in the bromomethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a vast array of functional groups by reacting this compound with various nucleophiles.

The following table summarizes some of the key reactions that illustrate the structural diversification of this compound.

| Reactant | Reagent(s) | Position of Functionalization | Product Type |

| This compound | 1. n-BuLi 2. Electrophile (e.g., RX, RCHO) | C2 | C2-substituted 1-methyl-o-carborane (B579738) derivative |

| This compound | Halogenating agent (e.g., Br₂) | B-H vertices | B-halogenated this compound |

| This compound | Nucleophile (e.g., ROH, RNH₂, CN⁻) | -CH₂Br | Ether, amine, nitrile, etc. |

Detailed Research Findings on Structural Diversification:

Research has demonstrated the utility of this compound in the synthesis of more complex molecular architectures. For instance, the reaction of the lithiated derivative of this compound with aldehydes and ketones provides access to a range of carborane-containing secondary and tertiary alcohols. These alcohols can serve as precursors for further chemical transformations.

Furthermore, the nucleophilic substitution pathway at the bromomethyl group has been widely exploited. Reactions with alkoxides, for example, yield the corresponding ethers, while reactions with amines provide access to a variety of secondary and tertiary amines containing the carboranylmethyl moiety. These amine derivatives are of interest for their potential applications in medicinal chemistry, including boron neutron capture therapy (BNCT).

The palladium-catalyzed cross-coupling reactions of B-halogenated carboranes have become a powerful tool for forming carbon-boron bonds. While "cage-walking" is associated with meta-carborane derivatives, similar cross-coupling strategies can be applied to B-halogenated derivatives of this compound to introduce aryl, alkyl, and other organic groups onto the boron cage, further expanding the structural diversity of accessible compounds.

Derivatization and Analogues of 1 Bromomethyl O Carborane

Synthesis of Carborane-Containing Alkynes and Alkenes

The introduction of unsaturated carbon-carbon bonds, such as alkynes and alkenes, into the methyl substituent of 1-bromomethyl-o-carborane opens pathways to further functionalization through reactions like click chemistry, polymerization, and metathesis.

One established method for the synthesis of terminal alkynes involves the lithiation of this compound. Treatment with a strong base, such as lithium diisopropylamide (LDA), in an appropriate solvent like tetrahydrofuran (B95107) (THF) facilitates an elimination reaction to yield the corresponding carborane-containing terminal alkyne. This transformation provides a valuable building block for coupling reactions.

The synthesis of carborane-containing alkenes from this compound can be achieved through standard organic transformations. A prominent method is the Wittig reaction. This involves the initial conversion of this compound into its corresponding phosphonium salt by reaction with a phosphine (B1218219), typically triphenylphosphine. The resulting phosphonium salt is then deprotonated with a strong base to form a phosphorus ylide. This ylide can then react with an aldehyde or ketone to produce the desired alkene, with the geometry of the double bond being influenced by the nature of the ylide and the reaction conditions. This method allows for the controlled formation of a C=C bond, connecting the carboranylmethyl group to a variety of other organic moieties.

Silylated Carborane Derivatives via Organometallic Reagents

Silylated carborane derivatives are of interest due to their modified solubility, stability, and potential for use in silicon-based materials. The synthesis of such derivatives from this compound can be accomplished through the use of organometallic intermediates.

A key strategy involves the formation of a Grignard reagent or an organolithium species from this compound. For example, reaction with magnesium metal in a suitable ether solvent can generate the corresponding Grignard reagent, 1-(magnesiobromomethyl)-o-carborane. This organometallic intermediate can then act as a nucleophile, reacting with various silyl halides (e.g., chlorotrimethylsilane, dichlorodimethylsilane) in a nucleophilic substitution reaction. This process results in the formation of a new carbon-silicon bond, yielding 1-(silylmethyl)-o-carborane derivatives. The choice of the silyl halide allows for the introduction of different silyl groups with varying steric and electronic properties.

Introduction of Exocyclic Heteroatom Linkages (e.g., B-N, B-O, B-S, B-B, B-Halogen)

The introduction of heteroatoms provides a means to modulate the electronic properties, coordination ability, and biological activity of carborane derivatives. This compound is an excellent precursor for creating linkages between the carborane cage and various heteroatoms, primarily through nucleophilic substitution at the bromomethyl group.

Carbon-Heteroatom Linkages: The electrophilic carbon of the bromomethyl group is susceptible to attack by a range of heteroatomic nucleophiles.

C-O Bond Formation: Carboranylmethyl ethers can be synthesized by reacting this compound with alkoxides or phenoxides in a Williamson ether synthesis-type reaction.

C-N Bond Formation: Aminated derivatives can be prepared through the reaction of this compound with ammonia, primary, or secondary amines. bohrium.com This reaction typically proceeds via an SN2 mechanism and can sometimes lead to multiple alkylations on the nitrogen atom. bohrium.com To obtain monosubstitution, a large excess of the amine is often used. bohrium.com

C-S Bond Formation: Thioethers are accessible through the reaction with thiolates. The thiolate anion, a potent nucleophile, readily displaces the bromide to form a stable C-S bond.

Boron-Heteroatom Linkages: While the primary reactivity of this compound involves the methyl substituent, the carborane cage itself can be functionalized to introduce direct boron-heteroatom bonds. These reactions can be performed on the this compound scaffold or on derivatives where the bromomethyl group has been transformed.

B-Halogen Bond Formation: Direct halogenation of the o-carborane (B102288) cage can be achieved. For instance, selective B(9)-halogenation of o-carborane derivatives can be accomplished using N-haloamides in hexafluoroisopropanol (HFIP), yielding B-chloro, B-bromo, or B-iodo carboranes. researchgate.netnih.gov

B-O and B-N Bond Formation: Palladium-catalyzed cross-coupling reactions have been developed for the formation of B-O and B-N bonds. These methods typically involve the coupling of B-bromo or B-iodo carboranes with alcohols, phenols, or amines. rsc.orgnih.gov These reactions can be applied to carborane substrates already bearing the 1-methyl or a derivatized 1-methyl substituent, allowing for the construction of polysubstituted systems.

The following table summarizes some of the key transformations for introducing heteroatom linkages starting from this compound and its derivatives.

| Heteroatom Linkage | Reagent/Methodology | Product Type |

| C-O | Alkoxides/Phenoxides (Williamson ether synthesis) | Carboranylmethyl ethers |

| C-N | Amines/Ammonia (Nucleophilic substitution) | Carboranylmethyl amines |

| C-S | Thiolates (Nucleophilic substitution) | Carboranylmethyl thioethers |

| B-Halogen | N-Haloamides in HFIP | B-Halogenated carboranes |

| B-O | Alcohols/Phenols (Pd-catalyzed cross-coupling of B-halo carboranes) | B-Alkoxy/B-Phenoxy carboranes |

| B-N | Amines (Pd-catalyzed cross-coupling of B-halo carboranes) | B-Amino carboranes |

Development of Polysubstituted Carborane Architectures

This compound is a valuable starting point for the construction of more complex, polysubstituted carborane frameworks. By combining the reactivity of the bromomethyl group with methods for functionalizing the second C-H bond and the ten B-H bonds of the cage, a high degree of structural diversity can be achieved.

The synthesis of disubstituted derivatives can begin with the transformation of the bromomethyl group into a desired functional group (e.g., vinyl, phenyl, ether). The remaining C-H on the adjacent cage carbon can then be deprotonated with a strong base, such as n-butyllithium, to form a carboranyllithium species. This nucleophilic carbon can then be reacted with a variety of electrophiles to introduce a second, different substituent.

Further substitution can be achieved at the boron vertices of the cage. The functionalization of B-H bonds is more challenging due to their lower reactivity and the existence of multiple, chemically similar positions. However, regioselective methods have been developed, often employing transition metal catalysis. nih.gov The electronic properties of existing substituents on the carbon atoms can direct the position of substitution on the boron cage. For instance, subsequent functionalization, such as iodination, can lead to the formation of 1,12-difunctionalized o-carboranes. This stepwise approach, starting with the functionalization at C1 via this compound, followed by substitution at C2 and then selective functionalization at specific boron vertices, allows for the rational design and synthesis of highly complex and tailored carborane architectures.

Coordination Chemistry of 1 Bromomethyl O Carborane and Its Derivatives

1-Bromomethyl-o-carborane as a Precursor to Advanced Ligand Systems

This compound is a versatile precursor for the synthesis of sophisticated ligand systems, enabling the incorporation of the sterically demanding and electronically tunable o-carborane (B102288) cage into various molecular architectures. The bromomethyl group provides a convenient point of attachment for a range of donor atoms, leading to the formation of phosphine (B1218219), thioether, and N-heterocyclic carbene (NHC) based ligands.

The synthesis of phosphine ligands often involves the reaction of this compound with phosphides. The introduction of a methylene (B1212753) spacer between the phosphorus atom and the carborane cage is crucial as it helps to moderate the strong electron-withdrawing effect of the C-carboranyl group, thereby influencing the donor properties of the resulting phosphine ligand. This strategic design allows for the fine-tuning of the electronic environment at the metal center upon coordination.

Similarly, thioether ligands can be prepared through nucleophilic substitution of the bromide by a thiol or thiolate. These carboranyl-thioether ligands have been explored in coordination with various metal fragments, such as tungsten carbonyls. researchgate.netrsc.org

A particularly innovative application of carborane derivatives is in the synthesis of hybrid NHC-carborane ligands. For example, bromoethyl-o-carborane, a close analogue of this compound, reacts with tert-butylimidazole to form an imidazolium (B1220033) salt. rsc.org This salt is a direct precursor to an NHC ligand where the carborane cage is linked to the NHC framework via an ethylene (B1197577) tether. rsc.org This approach fuses two distinct classes of ligands—the strong σ-donating NHC and the unique carborane cage—into a single, multifunctional ligand scaffold. rsc.orgcore.ac.uk

| Precursor | Reagent | Ligand Type | Resulting Ligand Structure |

| This compound | Phosphide (e.g., LiPPh₂) | Phosphine | R₂P-CH₂-C₂B₁₀H₁₁ |

| This compound | Thiolate (e.g., NaSR) | Thioether | RS-CH₂-C₂B₁₀H₁₁ |

| Bromoethyl-o-carborane | tert-butylimidazole | N-Heterocyclic Carbene (NHC) | Imidazolium⁺-CH₂CH₂-C₂B₁₀H₁₁ |

Synthesis and Characterization of Metal-Carborane Complexes

The diverse ligands derived from this compound have been used to synthesize a wide array of metal complexes. The characterization of these complexes typically involves a combination of multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ³¹P), infrared (IR) spectroscopy, and single-crystal X-ray diffraction to elucidate their solution-state behavior and solid-state structures.

Transition metal complexes incorporating carboranyl ligands have been extensively studied. The synthesis of palladium(II) complexes, for instance, can be achieved by reacting a carborane-functionalized ligand with a suitable palladium precursor like PdCl₂(COD) (COD = 1,5-cyclooctadiene). nih.govnih.gov The resulting complexes, such as [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂], often exhibit a square-planar geometry, which can be confirmed by X-ray crystallography. nih.gov The ³¹P NMR chemical shifts of these complexes provide valuable information about the coordination environment of the phosphorus atom and can indicate the presence of isomers in solution. nih.gov

Rhodium(I) complexes have also been prepared using these ligands. For example, the reaction of an NHC-carborane precursor with [Rh(COD)Cl]₂ in the presence of a silver salt (as a halide abstractor) yields Rh(I)-NHC complexes. rsc.org These complexes have been thoroughly characterized, revealing a square planar geometry around the rhodium center, with the NHC, a chloride, and a COD ligand completing the coordination sphere. rsc.org The synthesis of rhodium complexes with phosphine-stabilized germylene ligands has also been reported, showcasing the versatility of these systems. researchgate.netfigshare.com

Ligands derived from carboranes exhibit a remarkable diversity of coordination modes. Beyond the conventional coordination through a donor atom on a substituent (like P, S, or N), the carborane cage itself can directly participate in bonding to the metal center.

A striking example is found in the chemistry of tethered NHC-carborane ligands coordinated to rhodium. rsc.orgcore.ac.uk While initial coordination may occur solely through the NHC carbene carbon, subsequent reactions can induce novel binding modes. One such unprecedented mode involves the chelation of a Rh(I) center by both the NHC carbene and a carbon atom of the closo-carborane cage, resulting in the formation of a stable 7-membered metallacycle. rsc.org This C-metal interaction is confirmed by the absence of the carboranyl C-H resonance in the ¹H NMR spectrum and the appearance of a doublet in the ¹³C{¹H} NMR spectrum with a characteristic C-Rh coupling constant. rsc.org

Furthermore, the carborane cage can be opened (deboronated) to form a nido-carborane anion. This open-faced ligand can coordinate to a metal center in a manner analogous to the cyclopentadienyl (B1206354) ligand. In the context of NHC-carborane hybrids, this can lead to bimetallic complexes where one rhodium center is bound to the NHC and the other is coordinated to the open face of the nido-dicarbaundecaborane dianion. rsc.org

In other systems, agostic B-H-Metal interactions have been observed, where a boron-hydrogen bond from the cage weakly interacts with the metal center, representing a B-Metal coordination mode. For example, a rhodium complex with a cyclic thioether derivative of o-carborane was found to have an agostic B-H···Rh interaction, identified by a characteristic upfield resonance in the ¹H{¹¹B} NMR spectrum. nih.gov

| Complex Type | Metal | Coordination Mode | Key Feature |

| Rh(I)-NHC-carborane | Rhodium | κ²-C(NHC),C(carborane) | Formation of a 7-membered metallacycle via C-metal bond. rsc.org |

| Rh(I)-NHC-nido-carborane | Rhodium | η⁵-face of nido-carborane | Coordination to the open pentagonal face of the deboronated cage. rsc.org |

| Rh(I)-thioether-carborane | Rhodium | B-H···Rh agostic interaction | Direct interaction of a cage B-H bond with the metal center. nih.gov |

Role in Organometallic Catalysis

The unique steric and electronic properties conferred by carboranyl ligands make their metal complexes promising candidates for homogeneous catalysis. The bulky nature of the carborane cage can create a specific steric environment around the metal center, influencing substrate approach and selectivity, while its electron-withdrawing character can modulate the reactivity of the catalytic center.

Palladium complexes bearing carboranyl-functionalized ligands have been investigated in cross-coupling reactions. nih.govscience.gov For example, palladium-catalyzed intramolecular aerobic oxidative cross-coupling between a B-H bond of an o-carborane cage and a C-H bond of an appended arene has been achieved, leading to the construction of various fused-ring systems. nih.gov This transformation highlights the potential for activating typically inert B-H bonds in catalytic cycles. The efficiency of such reactions is often dependent on the choice of palladium precursor and solvent. nih.gov The development of palladium catalysts for C-N and C-O cross-coupling reactions is an active area of research, with ligand design playing a crucial role in catalyst performance. nih.govmit.edu

Rhodium complexes have shown activity in hydroformylation reactions, an important industrial process for the synthesis of aldehydes from alkenes. nih.govdicp.ac.cnrsc.orgresearchgate.netnih.gov The performance of rhodium catalysts, including their activity and regioselectivity (the ratio of linear to branched aldehydes), is highly dependent on the ligand sphere. While specific catalytic data for complexes derived directly from this compound are emerging, the principles of ligand design suggest that the unique steric and electronic profile of carboranyl-containing ligands could offer advantages in controlling the outcome of such catalytic transformations. For instance, the hydrosilylation of acetophenone (B1666503) has been explored using Rh(I)-NHC complexes that feature closo-carboranyl substituents. core.ac.uk

Computational and Theoretical Investigations on 1 Bromomethyl O Carborane Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic properties of carborane systems. nih.gov The choice of functional is crucial for obtaining accurate results, with hybrid functionals such as B3LYP often being employed for carborane systems, demonstrating a good balance between computational cost and accuracy. nih.gov

The electronic structure of 1-Bromomethyl-o-carborane is significantly influenced by the substituents on the icosahedral cage. The o-carborane (B102288) cage itself is a three-dimensional aromatic system with 26 delocalized skeletal electrons. nih.gov The introduction of a bromomethyl group at one of the carbon vertices (C1) alters the electronic landscape of the entire cluster.

Computational studies on substituted o-carboranes have shown that substitution at a carbon atom tends to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This suggests that the bromomethyl group, being an electron-withdrawing substituent, will likely stabilize the frontier molecular orbitals of the carborane cage. The HOMO is typically localized on the carborane cage, while the LUMO can be distributed over the substituent and the cage. nih.gov The energy gap between the HOMO and LUMO is a key determinant of the chemical reactivity and kinetic stability of the molecule.

The reactivity of the o-carborane cage is dictated by the charge distribution across its vertices. The carbon atoms are the most negatively charged, making the C-H protons acidic. nih.gov In contrast, the boron atoms are electrophilic, with their reactivity depending on their position relative to the carbon atoms. The general order of reactivity for electrophilic substitution at the boron vertices of o-carborane is B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). nih.gov The presence of the bromomethyl group at C1 will further modify this reactivity profile by influencing the electron density at the adjacent boron atoms.

| Computational Method | Key Findings for Substituted o-Carboranes | Implication for this compound |

|---|---|---|

| DFT (B3LYP functional) | Substitution at carbon atoms generally lowers HOMO and LUMO energies. nih.gov | Expected stabilization of frontier molecular orbitals. |

| TDDFT | Investigation of excited states and charge transfer phenomena. nih.gov | Potential for intramolecular charge transfer from the carborane cage to the bromomethyl group upon excitation. |

| NBO Analysis | Provides insights into bonding and charge distribution. | Can quantify the electron-withdrawing effect of the bromomethyl group and its impact on cage bonding. |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in predicting plausible reaction pathways and elucidating the underlying mechanisms for reactions involving this compound. One area of interest is the reactivity of the bromine atom in the bromomethyl group. This can undergo nucleophilic substitution reactions, and DFT calculations can model the transition states and activation energies for such processes, providing insights into the reaction kinetics.

Furthermore, the carborane cage itself can participate in various reactions. For instance, the lithiation of the second carbon atom (C2) in this compound would generate a highly reactive intermediate, 1-Bromomethyl-2-lithio-o-carborane. researchgate.net Theoretical studies can explore the stability and subsequent reactions of this intermediate with various electrophiles.

Another fascinating aspect of carborane chemistry is the transition-metal-catalyzed functionalization of B-H bonds. acs.org DFT calculations can be employed to investigate the mechanism of such reactions, including the role of the catalyst, the regioselectivity of the B-H activation, and the energetics of the catalytic cycle. The presence of the bromomethyl group can influence the coordination of the metal catalyst and the subsequent functionalization steps.

Isomerization Mechanisms and Energetic Profiles

Like the parent o-carborane, this compound is expected to undergo thermal isomerization to its more stable meta and para isomers. The generally accepted mechanism for this isomerization involves a series of cage rearrangements. Computational studies can map out the potential energy surface for these transformations, identifying the transition states and intermediates involved.

A proposed mechanism for the isomerization of substituted carboranes is the "cage walking" strategy, where a substituent, often in conjunction with a metal catalyst, migrates from one vertex of the cage to another. acs.org DFT calculations have shown that such migrations can be thermodynamically favorable. For this compound, theoretical studies could predict the energetic barriers for the migration of the bromomethyl group or for the rearrangement of the cage atoms themselves. These calculations would provide the relative stabilities of the ortho, meta, and para isomers of bromomethyl-carborane and the activation energies required for their interconversion.

| Isomerization Process | Proposed Mechanism | Information from Computational Studies |

|---|---|---|

| ortho to meta | Cage rearrangement, potentially involving diamond-square-diamond (DSD) mechanism. | Calculation of transition state energies and reaction pathways. |

| meta to para | Further cage rearrangement. | Determination of relative thermodynamic stabilities of isomers. |

| Substituent migration | "Cage walking" mechanism, often metal-catalyzed. acs.org | Energetic profiles for the migration of the bromomethyl group around the carborane cage. |

Charge Distribution and Bonding Analysis within Carborane Clusters

The unique three-dimensional structure and bonding of the carborane cage are central to its chemical and physical properties. Computational methods, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can provide a detailed picture of the charge distribution and bonding within the this compound cluster.

As mentioned, the carbon atoms in o-carborane are more electronegative than the boron atoms, leading to a net negative charge on the carbon vertices and a corresponding positive charge on the boron vertices. nih.gov The magnitude of the positive charge on the boron atoms varies, with those closer to the carbon atoms being more electron-deficient. The introduction of the electron-withdrawing bromomethyl group at C1 is expected to further polarize the C-B bonds and influence the charge distribution throughout the entire cage.

NBO analysis can be used to quantify the charges on each atom and to analyze the nature of the bonds within the molecule. This would reveal the extent of electron delocalization and the strength of the C-Br bond, as well as the various B-B and B-C bonds within the icosahedral cage. Such analyses are crucial for understanding the reactivity patterns and the intermolecular interactions of this compound.

Despite a comprehensive search for empirical data on this compound (CAS Number: 19496-84-5), specific experimental values for its advanced characterization are not available in the public domain through the conducted searches. Detailed spectroscopic and crystallographic data—including specific chemical shifts for ¹¹B, ¹H, and ¹³C NMR, vibrational frequencies for IR and Raman spectroscopy, single-crystal X-ray diffraction parameters, and mass spectrometry fragmentation patterns—could not be located for this particular compound.

The synthesis of this compound was reported in the 1960s, and while it is commercially available, its detailed characterization data is not present in readily accessible scientific literature or databases. General principles of carborane chemistry and spectroscopy allow for theoretical discussion of what one would expect from these analyses; however, in keeping with the strict requirement to focus solely on documented findings for this compound, a detailed article with specific research findings and data tables cannot be generated at this time.

To provide a comprehensive and scientifically accurate article as requested, access to proprietary databases or the original, untranslated publication from the Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya would be necessary to obtain the specific experimental data required for each section of the outline. Without this data, any attempt to populate the requested sections would be speculative and would not meet the required standard of scientific accuracy based on cited research.

Advanced Characterization Methodologies for 1 Bromomethyl O Carborane Research

Dynamic Light Scattering (DLS) for Supramolecular Assembly Characterization

Dynamic Light Scattering (DLS) is a non-invasive analytical technique extensively utilized for determining the size distribution profile of small particles in suspension. In the context of 1-Bromomethyl-o-carborane research, DLS is instrumental in characterizing the formation and size of supramolecular assemblies in solution. This method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly than smaller particles, leading to slower fluctuations in the scattered light intensity. By analyzing these fluctuations, the hydrodynamic radius (R_h) of the supramolecular assemblies can be determined using the Stokes-Einstein equation.

The polydispersity index (PDI) is another critical parameter obtained from DLS measurements, which provides an indication of the width of the size distribution. A PDI value approaching zero signifies a monodisperse or uniform population of particles, whereas a value closer to one suggests a highly polydisperse sample with a broad range of particle sizes.

Detailed Research Findings

In a representative study investigating the supramolecular assembly of o-carborane (B102288) derivatives, researchers encapsulated highly hydrophobic organometallic ruthenium and osmium carborane complexes within Pluronic® P123 core-shell micelles to form spherical nanoparticles dispersed in water. nih.govrsc.org These carborane-containing micelles represent a pertinent model for understanding the supramolecular behavior of functionalized o-carboranes in aqueous environments.

Dynamic Light Scattering was employed to characterize the size and dispersity of these self-assembled nanostructures. The resulting data provided crucial insights into the hydrodynamic diameter of the micelles, confirming the successful formation of stable, nano-sized supramolecular assemblies.

The DLS analysis of the ruthenium carborane-containing micelles (RuMs) revealed a hydrodynamic diameter of approximately 11.9 ± 4.1 nm. rsc.org Similarly, the osmium carborane-containing micelles (OsMs) exhibited a hydrodynamic diameter of about 11.5 ± 2.3 nm. rsc.org These findings demonstrate the formation of well-defined nanoparticles in the sub-20 nm range.

Furthermore, the polydispersity index for both the RuMs and OsMs was found to be very low, at 0.04 and 0.03 respectively. rsc.org Such low PDI values are indicative of a narrow size distribution, suggesting that the supramolecular assemblies are highly uniform in size. This uniformity is a critical factor for many applications, as it ensures predictable and reproducible properties of the nanomaterial.

The table below summarizes the key findings from the DLS characterization of these representative o-carborane-containing supramolecular assemblies.

Interactive Data Table: DLS Characterization of o-Carborane Derivative Supramolecular Assemblies

| Sample | DLS Diameter (nm) | Polydispersity Index (PDI) |

| Ruthenium Carborane Micelles (RuMs) | 11.9 ± 4.1 | 0.04 |

| Osmium Carborane Micelles (OsMs) | 11.5 ± 2.3 | 0.03 |

These results underscore the utility of DLS in providing quantitative data on the size and homogeneity of supramolecular structures derived from functionalized o-carboranes. The ability to form uniform, nano-sized assemblies is a significant finding, as the physicochemical and biological properties of such nanoparticles are often size-dependent.

Advanced Applications of 1 Bromomethyl O Carborane Derivatives in Non Biological/non Clinical Fields

Materials Science Innovations

The incorporation of 1-bromomethyl-o-carborane and its derivatives into various materials has led to significant advancements in materials science. Carboranes, which are icosahedral clusters of boron and carbon atoms, possess a unique combination of properties including exceptional thermal and chemical stability, hydrophobicity, and three-dimensional aromaticity. mdpi.commdpi.com These characteristics make them highly desirable for the development of advanced materials with enhanced performance. When integrated into polymers and other functional materials, carborane derivatives can impart these advantageous properties, leading to innovations in a wide range of non-biological and non-clinical fields. nih.govacs.org

The versatility of carborane chemistry allows for their functionalization and incorporation into various material matrices. uni-wuerzburg.de This has paved the way for the creation of novel polymers, composites, and functional materials with tailored properties for specific applications. Research in this area is driven by the potential to create materials that can withstand harsh environments, exhibit unique optoelectronic behaviors, and serve as precursors for advanced ceramics. nih.gov

Polymer Chemistry: Carborane-Containing Polymers

The introduction of carborane cages into polymer structures has been a focal point of research, leading to the development of polymers with remarkable thermal stability and other unique functionalities. acs.org The inherent stability of the carborane icosahedron, which can be stable up to 700 °C in inert environments, is a key attribute transferred to the resulting polymers. acs.org

Atom Transfer Radical Polymerization (ATRP) Initiators and Related Polymerization Methods

This compound has been effectively utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. researchgate.netcmu.edu The mechanism of ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based. nih.gov The initiator, in this case this compound, provides the initial radical species that begins the polymerization process. researchgate.net

The use of a carborane-based initiator like this compound allows for the direct incorporation of the carborane cage at one end of the polymer chain. cmu.edu This "α-functionality" is a significant advantage of using functional initiators in ATRP. cmu.edu The efficiency of this compound as an ATRP initiator has been demonstrated in the polymerization of monomers such as methyl methacrylate (B99206) (MMA). acs.org Studies have shown that the polymerization of MMA using a this compound initiator with a CuCl/ligand catalytic system can yield polymers with low polydispersity, indicating a well-controlled polymerization process. researchgate.net The choice of solvent has been found to influence the degree of control, with 2-butanone providing better results than toluene (B28343) or anisole. acs.org

Below is a table summarizing the results of ATRP of methyl methacrylate (MMA) initiated by this compound under different conditions.

| Monomer | Initiator | Catalyst System | Solvent | Conversion (%) | Polydispersity (Đ) | Reference |

| Methyl methacrylate (MMA) | This compound | CuCl / Ligand | 2-Butanone | 94 | 1.17 | acs.org |

| Methyl methacrylate (MMA) | This compound | CuCl / Ligand | Toluene | - | >1.35 | acs.org |

| Methyl methacrylate (MMA) | This compound | CuCl / Ligand | Anisole | - | >1.35 | acs.org |

Beyond ATRP, other controlled polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Ring-Opening Metathesis Polymerization (ROMP) have also been employed to synthesize carborane-containing polymers. nih.govacs.org These techniques, along with ATRP, represent a significant advancement from earlier methods that primarily relied on step-growth polymerizations of disubstituted carboranes. nih.gov

Incorporation into Polymer Backbones and Side Chains

Carborane units can be integrated into polymeric structures in two primary ways: as part of the main polymer backbone or as pendant side chains. nih.gov The method of incorporation significantly influences the final properties of the material.

Side Chain Functionalization: Attaching carborane moieties as side chains offers another route to modify polymer properties. This approach can be used to tune characteristics such as hydrophobicity, solubility, and electronic properties without drastically altering the mechanical properties of the main polymer chain. ATRP initiated by this compound is a direct method for producing polymers with a terminal carborane group. acs.org Other techniques involve the polymerization of monomers that already contain a carborane unit.

The choice between backbone and side-chain incorporation depends on the desired application of the final material. nih.gov For applications requiring extreme thermal resistance, backbone integration is often preferred. For applications where surface properties or specific interactions are to be tailored, side-chain functionalization can be more advantageous.

Development of Optoelectronic Materials

Carborane-containing polymers have emerged as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). kaust.edu.sa The unique electronic structure of carboranes, characterized by three-dimensional delocalized σ-bonds, imparts interesting photophysical properties to the polymers they are incorporated into.

When integrated into conjugated polymers, carboranes can influence the material's luminescent properties. researchgate.net For example, carborane-based host materials have been developed for deep blue phosphorescent OLEDs (PHOLEDs). nih.gov These materials, which consist of photoactive units like carbazolyl phenyl groups attached to a carborane core, have demonstrated high triplet energies, which is crucial for efficient blue emission. nih.gov The isomeric form of the carborane (ortho, meta, or para) has a significant impact on the electronic properties. For instance, meta- and para-carborane derivatives have been shown to exhibit an unconjugated nature between the photoactive units, which is beneficial for blue phosphorescent materials. nih.gov

In addition to their emissive properties, carborane-containing polymers have shown potential in improving charge carrier mobility in organic field-effect transistors (OFETs). researchgate.net Despite disrupting π-conjugation in the polymer backbone, the presence of carborane cages has been observed to enhance charge transport. researchgate.net The development of n-type polymer semiconductors incorporating carborane units has demonstrated their applicability in optoelectronic devices, with the performance being influenced by the specific carborane isomer used. kaust.edu.sa

The table below summarizes the properties of some carborane-based materials for optoelectronic applications.

| Material | Carborane Isomer | Application | Key Property | Reference |

| bis[4-(N-carbazolyl)phenyl]carborane | meta, para | Blue PHOLED Host | High Triplet Energy (3.1 eV) | nih.gov |

| Carborane-containing polyfluorene | ortho | OFET | Improved Charge Carrier Mobility | researchgate.net |

| NDI-based polymer with bis(thiophenyl)carborane | meta | OPV, TFT | Superior Device Performance | kaust.edu.sa |

Fabrication of Advanced Composites

The exceptional thermal and oxidative stability of carboranes makes them excellent candidates for reinforcing agents in advanced polymer composites, particularly for high-temperature applications. acs.orgresearchgate.net When blended with resins such as cyanate esters or bismaleimides, carborane derivatives can significantly enhance the thermal resistance and char yield of the resulting composite material. acs.orgosti.gov

For example, the addition of hydroxy- and epoxy-functionalized carboranes to cyanate ester (CE) resins has been shown to dramatically increase the char yield at high temperatures in air. osti.gov Thermogravimetric analysis (TGA) has demonstrated that the char yield of a CE resin at 1000 °C in air can be increased from 0% to as high as 82% with the addition of 30 wt% of an epoxy-functionalized carborane. osti.gov The carborane additives can also act as catalysts for the curing reaction of the resin, reducing the activation energy for curing. osti.gov

The mechanism for this enhanced thermal stability involves the formation of a protective boroxine barrier and a complex cross-linking network within the char phase upon degradation. acs.org This is particularly effective in oxidative environments, making these composites suitable for aerospace and other applications where materials are exposed to high temperatures and air. acs.org Carborane-containing bismaleimide resins have also been developed, exhibiting excellent heat resistance and dimensional stability, which are crucial properties for advanced composites. researchgate.net

Boron Cluster Applications in Functional Materials

The unique properties of boron clusters, including carboranes, extend beyond polymer chemistry into the broader field of functional materials. mdpi.comrsc.org Their rigid, three-dimensional structures and the potential for multi-site functionalization make them versatile building blocks for creating materials with novel properties and applications. researchgate.netcas.cz

One area of interest is the use of carboranes in the development of crystalline porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com The incorporation of carborane units into these frameworks can enhance their thermal and chemical stability, as well as introduce hydrophobicity. mdpi.com These carborane-based porous materials have potential applications in gas storage, separation, and catalysis. mdpi.com

Furthermore, carborane derivatives are being explored for their use in surface science. cas.cz Due to their rigid structures, they can form well-ordered self-assembled monolayers (SAMs) on metal surfaces. cas.cz The ability to functionalize the carborane cage allows for the tuning of surface properties, which is relevant for the development of new interfaces and sensors. cas.cz

In the realm of electronic materials, boron clusters have been investigated as components of electrolytes for lithium-ion batteries. acs.orgnih.gov Anionic boron clusters have been evaluated for their potential to improve ion mobility and stability in solid-state electrolytes. nih.gov The development of semiconducting boron carbide films from carborane precursors via plasma-enhanced chemical vapor deposition (PECVD) is another significant application. mdpi.com These films have potential uses in neutron detection due to the high neutron cross-section of the ¹⁰B isotope. mdpi.com

Radiation Shielding Materials

The high neutron absorption cross-section of the boron-10 (¹⁰B) isotope makes boron-rich compounds highly effective for shielding against thermal neutrons. Carborane derivatives, containing ten boron atoms per molecule, are exceptional candidates for developing advanced radiation shielding materials. While polymers are effective at slowing down fast neutrons due to their high hydrogen content, the incorporation of boron is necessary to absorb the resulting thermalized neutrons nasa.gov.

This compound is an ideal precursor for covalently incorporating the o-carborane (B102288) cage into polymer matrices. The reactive bromomethyl group can be used to graft the carborane moiety onto various polymer backbones, such as polysiloxanes or polyethylene lanl.govosti.gov. This approach leads to the creation of composite materials with a homogeneous distribution of boron, enhancing their neutron shielding capabilities without compromising the structural integrity of the polymer. Research into boron-filled siloxane polymers, for instance, has demonstrated their suitability for applications requiring exposure to high neutron fluences due to their excellent thermal and chemical stability osti.gov.

Table 1: Comparison of Potential Polymer Matrices for Carborane-Based Shielding This table is interactive. Click on the headers to sort.

| Polymer Matrix | Key Properties for Shielding | Potential Advantage of Carborane Incorporation |

|---|---|---|

| Polyethylene | High hydrogen content for neutron moderation. | Enhanced thermal neutron absorption. nasa.gov |

| Polysiloxanes | High thermal stability, radiation resistance. | Creates a robust, high-temperature shielding material. osti.gov |

| Polyimides | Excellent mechanical strength and thermal stability. | Development of structural, load-bearing shielding components. nasa.gov |

These carborane-functionalized polymers can be fabricated into flexible, lightweight, and durable shielding components for applications in space exploration, nuclear energy, and aerospace, where protection from cosmic radiation and secondary neutrons is critical nasa.govnih.gov.

Supramolecular Chemistry and Assembly

The rigid, three-dimensional, and spheroidal structure of the o-carborane cage makes its derivatives excellent building blocks in supramolecular chemistry and self-assembly escholarship.org. Derivatives of this compound can be synthesized to include specific functional groups that drive the formation of highly ordered structures, such as self-assembled monolayers (SAMs) escholarship.orgcas.cznih.gov.

For example, this compound can be converted into carboranethiols. These thiol derivatives readily form SAMs on gold surfaces acs.org. The bulky nature of the carborane cage helps to mitigate common defects found in traditional alkanethiol SAMs, leading to more robust and well-defined monolayers escholarship.org. The orientation and packing of these molecules can be controlled by modifying the carborane cage with functional groups that introduce specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions escholarship.orgacs.org.

The unique C-H bonds of the carborane cage can also participate in non-covalent interactions. For instance, studies on fluorinated carborane derivatives have demonstrated the formation of supramolecular structures directed by C–H(carborane)⋯F interactions, showcasing a novel type of hydrogen bond that can be exploited in crystal engineering rsc.org. The ability to precisely control the assembly of these molecules opens up possibilities for creating novel surfaces with tailored chemical and physical properties for applications in sensing, electronics, and nanotechnology.

Nanomaterials Engineering

In nanomaterials engineering, this compound is a key reagent for the surface functionalization of various nanomaterials, including gold nanoparticles, silica nanoparticles, and carbon nanotubes nih.gov. The covalent attachment of carborane cages to the surface of these materials imparts the unique properties of the carborane, such as high boron content and hydrophobicity, to the nanomaterial.

The process typically involves a nucleophilic substitution reaction where the bromide of this compound is displaced by a nucleophile present on the nanomaterial's surface or on a linker molecule. This strategy has been extensively used to prepare carborane-decorated nanomaterials for various applications, most notably for BNCT delivery systems nih.govrsc.org.

Table 2: Examples of Carborane-Functionalized Nanomaterials This table is interactive. Click on the headers to sort.

| Nanomaterial | Functionalization Strategy | Potential Application |

|---|---|---|

| Gold Nanoparticles | Attachment via thiol-Au bonds using carboranethiol derivatives. | BNCT, medical imaging. nih.gov |

| Silica Nanoparticles | Covalent attachment to surface silanol groups. | Drug delivery, BNCT. rsc.org |

| Carbon Nanotubes | Covalent functionalization of the nanotube surface. | BNCT, reinforced composites. nih.gov |

| Graphene Oxide | Attachment to oxygen-containing functional groups. | BNCT, electronics. nih.gov |

Beyond medical applications, the engineering of nanomaterials with carborane derivatives can enhance their thermal stability and create new functionalities. For example, carborane-based self-assembled monolayers can be cross-linked to form two-dimensional nanomembranes with potential uses in electronics and filtration nih.gov.

Catalysis and Reagent Design in Organic Synthesis

This compound is a valuable reagent and building block in organic synthesis, primarily used for the introduction of the o-carboranylmethyl group into various molecular architectures lookchem.comiaea.org. Its utility stems from the reactivity of the C-Br bond, which allows for a range of transformations.

A significant application is in cross-coupling reactions. Nickel-catalyzed cross-coupling of this compound with various alkyl and aryl Grignard reagents provides an efficient route to a wide array of mono-substituted o-carborane derivatives alfachemch.com. This method is effective for creating C-C bonds at the carbon atom of the carborane cage, enabling the construction of complex molecules for materials science and medicinal chemistry alfachemch.com.

Furthermore, this compound serves as a precursor for synthesizing ligands used in catalysis. The bulky and electron-withdrawing nature of the carborane cage can influence the steric and electronic properties of a catalyst's coordination sphere, potentially leading to novel reactivity or selectivity. While the direct catalytic application of this compound is not common, its derivatives are integral to the broader field of carborane chemistry, which has seen significant advances in transition-metal-catalyzed B-H functionalization of the cage itself nih.govrsc.orgbohrium.com. These advanced methods allow for the precise modification of the boron vertices, creating a vast chemical space for designing new ligands and functional materials.

Boron Neutron Capture Therapy (BNCT) Delivery Agent Research: Chemical and Materials Aspects